![molecular formula C19H20F3N5O B2887318 (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034510-50-2](/img/structure/B2887318.png)
(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Description
The compound (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
is a synthesized organic compound. It has a molecular formula of C19H20F3N5O
and a molecular weight of 391.398
.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a tetrahydrocinnolin-3-yl group attached to a piperazin-1-yl group, and a trifluoromethylpyridin-3-yl group attached to a methanone group .Physical And Chemical Properties Analysis
The compound has a molecular weight of391.4
. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.
Scientific Research Applications
PARP1 Inhibition for Cancer Therapy
AZD5305: has been investigated as a PARP1 inhibitor . Poly(ADP-ribose) polymerase 1 (PARP1) plays a crucial role in DNA repair. By selectively inhibiting PARP1, this compound can enhance the efficacy of cancer treatments, particularly in BRCA-mutated cancers . Its high selectivity for PARP1 over other PARP isoforms makes it a promising candidate in the field of oncology .
Antiproliferative Activity
Studies have demonstrated that AZD5305 possesses antiproliferative activity against cancer cells. Its mechanism of action involves interfering with DNA repair processes, leading to cell cycle arrest and apoptosis. Researchers are exploring its potential as a novel chemotherapeutic agent .
Metabolic Disorders
Considering the piperazine and pyridine moieties, AZD5305 might have implications in metabolic disorders such as diabetes. Its effects on glucose metabolism and insulin sensitivity could be studied further.
properties
IUPAC Name |
[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c20-19(21,22)16-6-5-14(12-23-16)18(28)27-9-7-26(8-10-27)17-11-13-3-1-2-4-15(13)24-25-17/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXGNIGXAPOGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone |
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